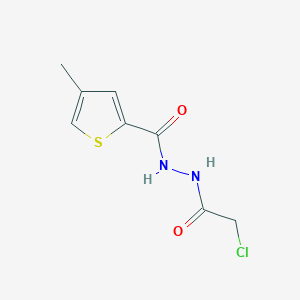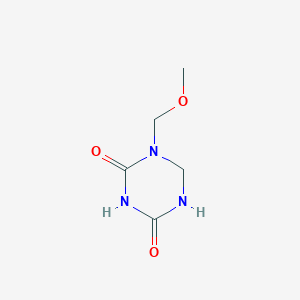![molecular formula C7H8N4S B187143 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol CAS No. 41266-80-2](/img/structure/B187143.png)
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of the 1,2,4-triazolo[4,3-a]pyrimidine class of compounds .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved by oxidative cyclization of new pyrimidinyl hydrazone intermediates using hypervalent iodine reagent (III) under mild conditions .Molecular Structure Analysis
The molecular structure of this compound was confirmed based on IR, NMR (1H and 13C), mass spectral data, and elemental analysis .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .Physical And Chemical Properties Analysis
The compound forms yellow crystals upon recrystallization from ethanol. It has a melting point of 171-173°C. The 1H-NMR spectrum shows signals at 2.64 (s, 3H, 5-CH3), 2.73 (s, 3H, 7-CH3), 4.82 (s, 2H, SCH2), 6.76 (s, 1H, 6-H), 7.47-8.01 (m, 5H, Ar-H) .Applications De Recherche Scientifique
Optical Sensors and Biological Applications
Triazole and pyrimidine derivatives, due to their heteroatoms and ability to form coordination and hydrogen bonds, are commonly employed as recognition units for the synthesis of optical sensors. These compounds also possess a range of biological and medicinal applications. Their versatility in forming coordination complexes makes them suitable for use as sensing probes in various optical sensors (Jindal & Kaur, 2021).
Antibacterial Activity
1,2,4-Triazole-containing hybrids have shown potential in exerting dual or multiple antibacterial mechanisms of action against Staphylococcus aureus, a prominent bacterial pathogen. This antibacterial activity is particularly relevant in the context of antibiotic-resistant strains, underscoring the importance of developing novel anti-S. aureus agents (Li & Zhang, 2021).
Reactivity and Antioxidant Activity
The reactivity of 1,2,4-triazole derivatives, including those with a 3-thiol group, has been studied for their antioxidant and antiradical activity. These compounds are compared to biogenic amino acids, such as cysteine, which also contains a free SH-group. This comparison highlights the potential of 1,2,4-triazole-3-thiones in mitigating the effects of high radiation doses in patients (Kaplaushenko, 2019).
Drug Development and Pharmacological Properties
1,2,4-Triazole derivatives have demonstrated a broad range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. Their structural versatility allows for significant chemical modeling, making them attractive candidates for drug development and new therapeutic agents (Ohloblina, 2022).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with dna , suggesting that this compound may also target DNA or associated proteins.
Mode of Action
It has been suggested that similar compounds can cause the conversion of supercoiled form of dna into open circular form . This implies that the compound may interact with DNA, causing structural changes that affect its function.
Result of Action
Similar compounds have been shown to possess good activity at certain concentrations, causing significant changes in dna structure . This suggests that the compound may have a similar effect, potentially leading to altered gene expression or cellular function.
Action Environment
It’s worth noting that similar compounds have been synthesized in water, suggesting that the compound may be stable and active in aqueous environments .
Propriétés
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidine-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINCJELKAOSUAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=S)N12)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351628 |
Source


|
| Record name | 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41266-80-2 |
Source


|
| Record name | 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














